molecular formula C22H22IN3O3 B1681418 Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)- CAS No. 444912-53-2

Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-

Cat. No.: B1681418
CAS No.: 444912-53-2
M. Wt: 503.3 g/mol
InChI Key: ZUHIXXCLLBMBDW-INIZCTEOSA-N
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Description

(S)-AM1241 binds to cannabinoid (CB) receptors and is selective for the CB2 over the CB1 receptor (Kis = 658 and >10,000 nM, respectively, in a membrane assay using human receptors). (S)-1241 acts as an agonist at human, rat, and mouse CB2 receptors but shows greater activity at human CB2 (EC50 = 131 nM) than at rat and mouse CB2 receptors (EC50 = 785 and 2,000 nM, respectively). Similar to the racemate AM1241, (S)-AM1241 produces antinociception to thermal, but not mechanical, pain in rats. The pain-reducing effect of (S)-AM1241 is blocked by the CB2-specific inhibitor SR 144528 but not by either the CB1-selective inhibitor rimonabant or the opioid receptor blocker naloxone.
(S)-AM1241 binds to cannabinoid (CB) receptors and is selective for CB2 over CB1. (S)-1241 acts as an agonist at human, rat, and mouse CB2 receptors but shows greater activity at human CB2 than at rat and mouse CB2 receptors. Similar to the racemate AM1241, (S)-AM1241 produces antinociception to thermal pain but not mechanical pain in rats. The pain-reducing effect of (S)-AM1241 is blocked by the CB2-specific inhibitor SR 144528 but not by either the CB1-selective inhibitor rimonabant or the opioid receptor blocker naloxone

Properties

IUPAC Name

(2-iodo-5-nitrophenyl)-[1-[[(2S)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHIXXCLLBMBDW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126394
Record name (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444912-53-2
Record name (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444912-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1241, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1241, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I104X21I7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-
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Customer
Q & A

Q1: How does (S)-AM1241 interact with its target and what are the downstream effects?

A: (S)-AM1241 selectively binds to the cannabinoid CB2 receptor. [, , ] Although less potent than its enantiomer (R)-AM1241, it acts as an agonist at this receptor. [, ] Activation of CB2 receptors by (S)-AM1241 leads to downstream effects such as the suppression of neuropathic pain, particularly in models of chemotherapy-induced neuropathy. [, ] The precise mechanisms underlying these effects are still under investigation but likely involve modulation of neuronal excitability and inflammatory processes.

Q2: What is known about the structure-activity relationship (SAR) of (S)-AM1241?

A: Research suggests that the stereochemistry of AM1241 enantiomers significantly influences their activity at CB2 receptors. Studies comparing (R)-AM1241 and (S)-AM1241 demonstrate that the (R)-enantiomer exhibits greater potency in suppressing neuropathic pain. [, ] This highlights the importance of the three-dimensional structure in determining the pharmacological profile of these compounds.

Q3: What in vitro and in vivo studies have been conducted with (S)-AM1241?

A: While (S)-AM1241 has been less extensively studied than its enantiomer, research demonstrates its efficacy in vivo. Studies in rats show that systemic administration of (S)-AM1241 reduces mechanical hypersensitivity induced by chemotherapeutic agents like paclitaxel and vincristine. [, ] These findings suggest a potential therapeutic role for (S)-AM1241 in managing chemotherapy-induced neuropathy.

Q4: Are there any known toxicological concerns associated with (S)-AM1241?

A: The toxicological profile of (S)-AM1241 requires further investigation. While research indicates that both (R,S)-AM1241 and its enantiomers are well-tolerated in preclinical studies, [, ] more comprehensive safety evaluations are necessary. Long-term effects and potential for adverse events, especially with chronic administration, need to be carefully assessed.

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